1-(Deuteriomethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Deuteriomethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a deuterium atom (a stable isotope of hydrogen) attached to the methyl group, and a fluorine atom attached to the benzene ring. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(Deuteriomethyl)-2-fluorobenzene can be achieved through several methods:
Direct Deuteration: This method involves the direct substitution of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction typically requires high temperatures and pressures to facilitate the exchange.
Deuterated Reagents: Another approach involves the use of deuterated reagents in the synthesis of the compound. For example, starting with deuterated toluene and introducing a fluorine atom through electrophilic aromatic substitution can yield this compound.
Industrial Production: Industrial production methods may involve the use of catalytic processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Deuteriomethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents include sodium amide or potassium tert-butoxide.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an ethyl group. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Deuterium Exchange: The deuterium atom can be exchanged with hydrogen under certain conditions, which can be useful for studying reaction mechanisms and kinetics
Wissenschaftliche Forschungsanwendungen
1-(Deuteriomethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: In pharmaceutical research, it can be used to study the pharmacokinetics and metabolism of deuterium-labeled drugs.
Industry: The compound is used in the development of new materials and catalysts, where isotopic labeling can provide insights into reaction mechanisms and material properties
Wirkmechanismus
The mechanism of action of 1-(Deuteriomethyl)-2-fluorobenzene involves its interaction with various molecular targets and pathways:
Isotopic Effects: The presence of deuterium can alter the bond strength and reaction kinetics, leading to differences in reaction rates and pathways compared to the non-deuterated analog.
Fluorine Substitution: The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
1-(Deuteriomethyl)-2-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:
1-Methyl-2-fluorobenzene: This compound lacks the deuterium atom, making it less useful for isotopic labeling studies.
1-(Deuteriomethyl)-2-chlorobenzene: The substitution of fluorine with chlorine can lead to different reactivity and applications.
1-(Deuteriomethyl)-3-fluorobenzene: The position of the fluorine atom on the benzene ring can influence the compound’s chemical properties and reactivity .
Eigenschaften
Molekularformel |
C7H7F |
---|---|
Molekulargewicht |
111.13 g/mol |
IUPAC-Name |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
InChI-Schlüssel |
MMZYCBHLNZVROM-MICDWDOJSA-N |
Isomerische SMILES |
[2H]CC1=CC=CC=C1F |
Kanonische SMILES |
CC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.